molecular formula C19H16O3S B12899990 2-(2-Phenyl-2-tosylvinyl)furan

2-(2-Phenyl-2-tosylvinyl)furan

Cat. No.: B12899990
M. Wt: 324.4 g/mol
InChI Key: GYMCBNMPGCOYCA-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenyl-2-tosylvinyl)furan is a compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom. This specific compound features a furan ring substituted with a phenyl group and a tosylvinyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-2-tosylvinyl)furan typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-2-tosylvinyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: Nucleophiles, bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-2-tosylvinyl)furan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-2-tosylvinyl)furan stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)sulfonyl-2-phenylethenyl]furan

InChI

InChI=1S/C19H16O3S/c1-15-9-11-18(12-10-15)23(20,21)19(14-17-8-5-13-22-17)16-6-3-2-4-7-16/h2-14H,1H3/b19-14+

InChI Key

GYMCBNMPGCOYCA-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.